
3-クロロ-7-ニトロ-1H-インドール
概要
説明
3-Chloro-7-nitroindole is a heterocyclic organic compound with the molecular formula C8H5ClN2O2. It is a derivative of indole, a significant structure in many natural products and pharmaceuticals. The compound is characterized by the presence of a chlorine atom at the third position and a nitro group at the seventh position of the indole ring. This unique substitution pattern imparts distinct chemical and biological properties to the molecule.
科学的研究の応用
3-Chloro-7-nitroindole has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Medicine: Research into potential therapeutic applications, including anticancer and antimicrobial activities, is ongoing.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
作用機序
Target of Action
3-Chloro-7-nitro-1H-indole, like other indole derivatives, has been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes . For instance, some indole derivatives have shown inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives are known to impact a variety of biochemical pathways due to their broad-spectrum biological activities . For example, some indole derivatives have been found to inhibit the replication of viruses, suggesting they may interfere with viral replication pathways .
Result of Action
Given the broad biological activities of indole derivatives, it is likely that this compound could have diverse effects at the molecular and cellular levels .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-7-nitroindole typically involves the nitration of 3-chloroindole. One common method includes the reaction of 3-chloroindole with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure regioselectivity and yield optimization .
Industrial Production Methods: Industrial production of 3-Chloro-7-nitroindole may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and purity of the final product .
化学反応の分析
Types of Reactions: 3-Chloro-7-nitroindole undergoes various chemical reactions, including:
Electrophilic Substitution: The nitro group at the seventh position makes the indole ring more susceptible to electrophilic substitution reactions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Nucleophilic Substitution: The chlorine atom at the third position can be replaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like nitric acid and sulfuric acid.
Reduction: Hydrogen gas and palladium catalyst.
Nucleophilic Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Reduction: 3-Chloro-7-aminoindole.
Nucleophilic Substitution: Various substituted indoles depending on the nucleophile used.
類似化合物との比較
3-Chloroindole: Lacks the nitro group, resulting in different reactivity and biological activity.
7-Nitroindole: Lacks the chlorine atom, affecting its chemical properties and applications.
3-Nitroindole: Substitution pattern differs, leading to variations in chemical behavior and biological effects.
Uniqueness: 3-Chloro-7-nitroindole’s unique substitution pattern (chlorine at the third position and nitro at the seventh) imparts distinct chemical reactivity and biological properties, making it valuable for specific research and industrial applications .
特性
IUPAC Name |
3-chloro-7-nitro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-6-4-10-8-5(6)2-1-3-7(8)11(12)13/h1-4,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDGYVAQMPDTWIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])NC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30469585 | |
| Record name | 3-Chloro-7-nitroindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30469585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
165669-14-7 | |
| Record name | 3-Chloro-7-nitro-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=165669-14-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-7-nitroindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30469585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the advantages of using flow reactors for reactions involving 3-chloro-7-nitroindole compared to traditional batch methods?
A1: Flow reactors offer several advantages over traditional batch methods, especially for reactions involving potentially reactive or sensitive compounds like 3-chloro-7-nitroindole:
- Enhanced Reaction Optimization: Flow reactors allow for precise control of reaction parameters like temperature, residence time, and stoichiometry, enabling rapid optimization of reaction conditions for improved yield and selectivity []. This is particularly useful when working with compounds like 3-chloro-7-nitroindole, where side reactions might be a concern.
- Safer Handling of Hazardous Reagents: Flow reactors allow for controlled handling of hazardous reagents in a confined environment, potentially improving safety when compared to batch reactions [].
- Scalability: Reactions performed in flow reactors can be easily scaled up by adjusting flow rates and reaction times, offering a more straightforward path from discovery to production [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
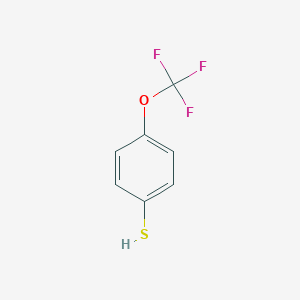
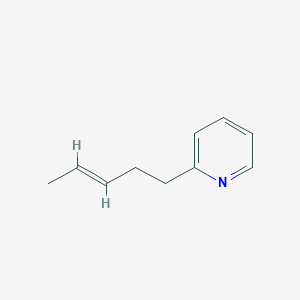
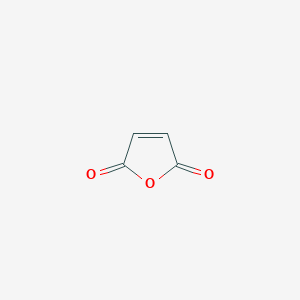

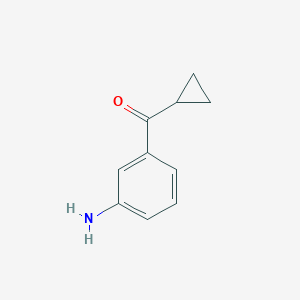
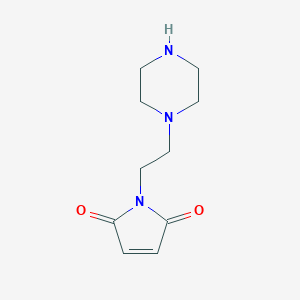
![2-[Benzoyl(butyl)amino]propanoic acid](/img/structure/B63214.png)

![1-(4'-Methoxy-[1,1'-biphenyl]-2-yl)ethanone](/img/structure/B63217.png)


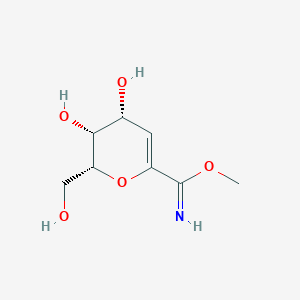

![1-(3,4-Dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)ethanone](/img/structure/B63232.png)
